
5-tert-Butyl-2-hydroxybenzaldehyde
Overview
Description
Preparation Methods
Reimer-Tiemann Reaction
Traditional Reimer-Tiemann Synthesis
The Reimer-Tiemann reaction is the most widely documented method for synthesizing 5-tert-butyl-2-hydroxybenzaldehyde. This electrophilic formylation involves 4-tert-butylphenol, chloroform, and a strong base (typically NaOH or KOH). The mechanism proceeds via the generation of dichlorocarbene, which reacts with the phenol to form the ortho-substituted aldehyde.
Procedure :
- Reactants : 4-tert-butylphenol (15 g), NaOH (60 g), chloroform (30 mL).
- Conditions : Aqueous NaOH is heated to 60–65°C, followed by gradual addition of chloroform. The mixture is refluxed for 1 hour, yielding a liquid layer containing the product.
- Workup : The crude product is isolated via suction filtration and purified through solvent extraction.
- Yield : 35–40% (based on chloroform).
Limitations :
- Prolonged reaction times (hours to days).
- Competing para-substitution, requiring careful pH and temperature control.
High-Pressure Modified Reimer-Tiemann Reaction
A patented modification (US4324922A) accelerates the reaction by employing elevated temperatures (70–105°C) and pressure . This reduces reaction times to 15–60 minutes while maintaining yields comparable to traditional methods.
Optimized Parameters :
Parameter | Traditional | Modified |
---|---|---|
Temperature | 60–65°C | 70–105°C |
Pressure | Atmospheric | Elevated |
Time | 1–24 hours | 15–60 minutes |
Yield | 35–40% | 35–40% |
Advantages :
Duff Reaction
Traditional Duff Reaction
The Duff reaction employs hexamethylenetetramine (HMTA) as a formylating agent in acetic acid. While less common than Reimer-Tiemann, it offers regioselective ortho-formylation.
Procedure :
- Reactants : 4-tert-butylphenol, HMTA, acetic acid.
- Conditions : Reflux in acetic acid (1–5 hours), followed by hydrolysis with HCl.
- Yield : 15–20% (unmodified).
Challenges :
- Low yields due to incomplete conversion.
- Byproduct formation requiring chromatographic purification.
Modified Duff Reaction with Trimethylsilyl Chloride
Incorporating trimethylsilyl chloride (TMSCl) as a catalyst enhances yields by stabilizing intermediates and suppressing side reactions.
Optimized Protocol :
- Additive : TMSCl (1.1 equivalents).
- Yield : 65–74% (vs. 15–20% without TMSCl).
- Purity : >95% by NMR.
Mechanistic Insight :
TMSCl likely activates HMTA, facilitating electrophilic attack on the phenol ring.
Industrial-Scale Production
Continuous Flow Reactors
Industrial methods prioritize efficiency through continuous flow systems , which improve mixing and heat transfer.
Key Features :
- Residence Time : <30 minutes.
- Solvent Recovery : Integrated distillation units minimize waste.
- Output : Multi-kilogram batches with >90% purity.
Comparative Analysis of Methods
Method | Yield (%) | Time | Scalability | Cost Efficiency |
---|---|---|---|---|
Traditional Reimer | 35–40 | 1–24 hours | Moderate | High |
Modified Reimer | 35–40 | 15–60 min | High | Moderate |
Traditional Duff | 15–20 | 1–5 hours | Low | Low |
Modified Duff | 65–74 | 1–3 hours | Moderate | Moderate |
Emerging Methodologies
Bromination Followed by Hydrolysis
While primarily used for derivatives (e.g., 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde), bromination of the parent aldehyde with liquid bromine in acetic acid offers a route to functionalized intermediates.
Conditions :
Chemical Reactions Analysis
5-tert-Butyl-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Condensation Reactions: It reacts with diamines to form salen ligands, which are popular in catalysis.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Substitution Reactions: The hydroxyl group can participate in substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis of Ligands
One of the primary applications of 5-tert-butyl-2-hydroxybenzaldehyde is in the synthesis of various organic ligands. These ligands are crucial for forming metal complexes that exhibit catalytic properties. Notable examples include:
- Schiff Base Ligands : The compound can undergo condensation reactions with amines to form Schiff base ligands, which are essential in coordination chemistry and catalysis .
- Porphyrazine Complexes : It is utilized in synthesizing porphyrazine derivatives, which have applications in photodynamic therapy and as dyes .
Catalytic Applications
This compound has been shown to play a significant role in catalysis:
- Metal Complex Formation : The compound is involved in creating metal complexes such as manganese(III)-salen and nickel complexes. These complexes exhibit significant catalytic activity in various organic transformations .
- Transmetalation Studies : Research indicates that this compound can facilitate transmetalation processes, enhancing the solubility and reactivity of metal complexes in different solvents .
Antibacterial Properties
Research has demonstrated that this compound exhibits antibacterial activity against several strains of bacteria. It has been tested against both Gram-positive and Gram-negative bacteria, showing moderate to significant efficacy. The minimum inhibitory concentrations (MICs) vary depending on the bacterial species tested.
Case Studies
Several studies highlight the diverse applications of this compound:
-
Synthesis of Metal Complexes :
- A study reported the use of this compound in synthesizing manganese(III)-salen complexes that display catalytic properties useful in organic transformations.
- Another study focused on nickel complexes derived from this compound, which exhibited significant biological activities, including antimicrobial properties.
- Nanotechnology Applications :
- Environmental Applications :
Summary of Findings
Application Area | Observations |
---|---|
Synthesis of Ligands | Key role in forming Schiff base ligands for metal complexation |
Catalytic Activity | Involved in creating efficient catalysts for organic reactions |
Antibacterial Activity | Effective against multiple bacterial strains with varying MICs |
Nanotechnology | Utilized for engineering nanomaterials for biomedical applications |
Environmental Remediation | Potential use in adsorbents for heavy metal detection and removal |
Mechanism of Action
The mechanism of action of 5-tert-Butyl-2-hydroxybenzaldehyde primarily involves its ability to form stable complexes with metal ions. This property is exploited in catalysis, where the compound acts as a ligand, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the metal ions used .
Comparison with Similar Compounds
5-tert-Butyl-2-hydroxybenzaldehyde is similar to other hydroxybenzaldehydes, such as 3,5-di-tert-butylsalicylaldehyde and 3-tert-butyl-2-hydroxybenzaldehyde . its unique tert-butyl substitution at the 5-position provides distinct steric and electronic properties, making it particularly useful in the synthesis of specific ligands and catalysts .
Similar compounds include:
3,5-Di-tert-butylsalicylaldehyde: Used in the synthesis of salen ligands.
3-tert-Butyl-2-hydroxybenzaldehyde: Another hydroxybenzaldehyde with different substitution patterns.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the variations in their molecular structures.
Biological Activity
5-tert-Butyl-2-hydroxybenzaldehyde, also known as 5-tert-butylsalicylaldehyde, is a compound of significant interest due to its diverse biological activities and applications in synthetic chemistry. This article explores its biological activity, synthesis, and potential applications, supported by data tables and relevant case studies.
- Molecular Formula : CHO
- Molecular Weight : 178.23 g/mol
- CAS Number : 2725-53-3
- Boiling Point : 251-252 °C
- Density : 1.039 g/mL at 25 °C
- Solubility : Soluble in DMSO and methanol .
Biological Activities
This compound exhibits several notable biological activities:
Antibacterial Activity
Research indicates that this compound possesses antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development in antibacterial therapies. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes or inhibit key metabolic pathways .
Antifungal and Anticancer Properties
The compound has also been investigated for its antifungal and anticancer activities. Studies suggest that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines. The mechanism often involves the formation of Schiff bases, which play a crucial role in biological processes and can enhance the compound's therapeutic potential .
Synthesis and Derivatives
This compound serves as a precursor for various organic ligands and complexes. Its derivatives have been synthesized for applications in catalysis and as potential pharmaceuticals. For example, it is used in the synthesis of chiral Schiff base ligands that facilitate enantioselective reactions .
Table 1: Synthesis of Derivatives
Compound Name | Synthesis Method | Yield (%) |
---|---|---|
This compound thiosemicarbazone | Reaction with thiosemicarbazone | 94 |
Schiff base with (E)-tert-butyl (2-aminoethyl)carbamate | Condensation reaction at elevated temperature | 90 |
Mn(III)-salen complex | Coordination with manganese(III) salts | Varied |
Case Study 1: Antibacterial Efficacy
In a study examining the antibacterial efficacy of various salicylaldehyde derivatives, this compound was tested against Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 100 µg/mL, indicating its potential utility in developing new antibacterial agents .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of this compound derivatives showed promising results against human breast cancer cell lines (MCF-7). The study reported an IC50 value of approximately 25 µM, suggesting that modifications to the structure could enhance its potency against cancer cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-tert-Butyl-2-hydroxybenzaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : A common synthesis involves condensation reactions using substituted phenols and aldehydes. For example, this compound can be synthesized via Friedel-Crafts alkylation of 2-hydroxybenzaldehyde with tert-butyl chloride in the presence of Lewis acids (e.g., AlCl₃). Key parameters include:
- Temperature : 80–100°C to ensure reactivity without decomposition.
- Solvent : Polar aprotic solvents (e.g., dichloromethane) improve solubility.
- Stoichiometry : A 1:1.2 molar ratio of 2-hydroxybenzaldehyde to tert-butyl chloride maximizes yield (~70–75%) .
Recrystallization from methanol or ethanol is recommended for purification .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies hydroxyl (O–H stretch at ~3200 cm⁻¹) and aldehyde (C=O stretch at ~1680 cm⁻¹) groups. Compare with reference spectra for structural confirmation .
- NMR : ¹H NMR shows a singlet for the tert-butyl group (δ 1.3 ppm) and a deshielded aldehyde proton (δ ~10 ppm). ¹³C NMR confirms the aldehyde carbon at δ ~190 ppm .
- Elemental Analysis : Validates molecular formula (C₁₁H₁₄O₂) with <0.3% deviation .
Q. How can researchers optimize purification of this compound?
- Methodological Answer :
- Recrystallization : Use methanol/water mixtures (70:30 v/v) to remove unreacted starting materials.
- Column Chromatography : Employ silica gel with hexane/ethyl acetate (8:2) for high-purity isolation (>95%) .
- Melting Point Analysis : Verify purity (reported mp: 98–100°C) .
Advanced Research Questions
Q. How does this compound serve as a ligand in metal complexes, and what experimental design considerations apply?
- Methodological Answer : The compound’s hydroxyl and aldehyde groups enable chelation with transition metals (e.g., Cu²⁺, Ln³⁺). For luminescent complexes:
- Stoichiometry : Use a 2:1 ligand-to-metal ratio to avoid steric hindrance from the tert-butyl group .
- Solvent Choice : Ethanol or acetonitrile prevents ligand decomposition during reflux.
- Characterization : X-ray crystallography confirms coordination geometry, while luminescence assays (e.g., excitation at 350 nm) evaluate photophysical properties .
Q. What thermodynamic properties of this compound are critical for stability studies?
- Methodological Answer :
- Sublimation Enthalpy (ΔsubH) : Measured via calorimetry (reported ΔsubH = 89.2 kJ/mol at 298 K). This property is vital for assessing volatility in high-temperature applications .
- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition onset at 220°C, indicating suitability for reactions below this threshold .
Q. How should researchers address contradictions in reported solubility data for this compound?
- Methodological Answer : Conflicting solubility values (e.g., in ethanol vs. DMSO) may arise from impurities or measurement techniques. To resolve discrepancies:
Properties
IUPAC Name |
5-tert-butyl-2-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12/h4-7,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCQQLGWGRTXGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363063 | |
Record name | 5-tert-Butylsalicylaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2725-53-3 | |
Record name | 5-tert-Butylsalicylaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-TERT-BUTYLSALICYLALDEHYDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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